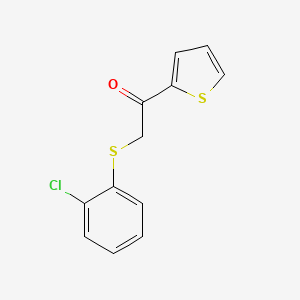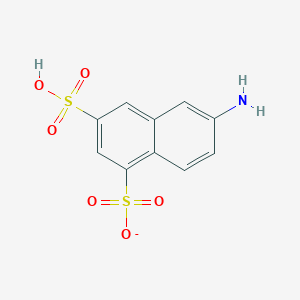![molecular formula C12H8N4O2 B14897796 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for higher yields and purity, and the process may include additional steps such as recrystallization and purification to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in inflammatory and immune responses . Additionally, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidinones: These analogs have been studied for their potential as anticancer and antimicrobial agents.
Uniqueness
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)10-14-12-13-7-6-9(16(12)15-10)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI Key |
NSMLCAGRGZGHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)






